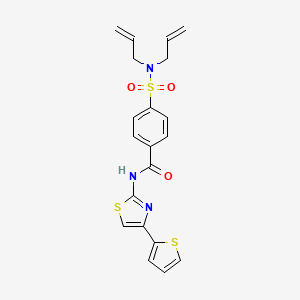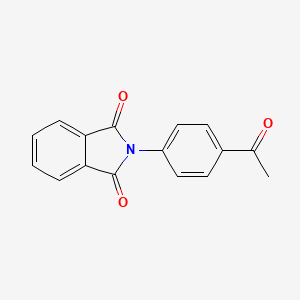
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, also known as DASB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DASB is a synthetic organic compound that belongs to the class of sulfonamides and thiazoles. It is a yellow crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. By inhibiting carbonic anhydrase, this compound may disrupt the balance of bicarbonate ions and protons, leading to a reduction in pH and subsequent inhibition of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to have anti-inflammatory properties. This compound has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several advantages for use in lab experiments. It is stable under a range of conditions, and can be easily synthesized in high yields and purity. This compound is also soluble in organic solvents, making it easy to handle and manipulate. However, this compound has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy as a cancer treatment. Another area of interest is its neuroprotective properties, and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to explore the antimicrobial properties of this compound and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves the reaction of 4-(thiophen-2-yl)thiazol-2-amine and N,N-diallylsulfamide in the presence of a catalyst. The reaction takes place under mild conditions and yields this compound as the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to be an effective inhibitor of carbonic anhydrase, an enzyme that is involved in many physiological processes. This compound has also been shown to have antimicrobial activity against a range of bacteria and fungi.
Propriétés
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c1-3-11-23(12-4-2)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17(14-28-20)18-6-5-13-27-18/h3-10,13-14H,1-2,11-12H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHSJPXIHHJGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2878211.png)
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878213.png)
![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)
![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)



![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)
![1-acetyl-N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)piperidine-4-carboxamide](/img/structure/B2878226.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2878231.png)
